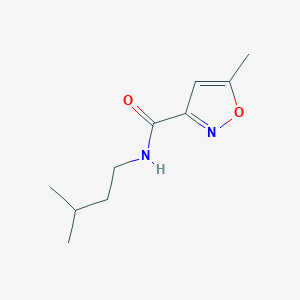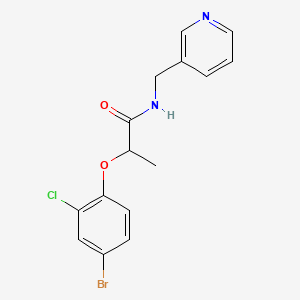![molecular formula C14H22N2O3S B4644714 1-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4644714.png)
1-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide
Übersicht
Beschreibung
1-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide, commonly known as MEM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MEM belongs to the class of sulfonamide compounds and has been found to possess various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MEM involves the inhibition of various enzymes and signaling pathways. MEM has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in cancer cell growth. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that produces pro-inflammatory prostaglandins. Additionally, MEM has been found to inhibit the activation of nuclear factor-kappa B, a signaling pathway that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
MEM has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and prevent oxidative stress. Additionally, MEM has been found to reduce the levels of pro-inflammatory cytokines and chemokines. Moreover, MEM has been found to improve cognitive function and reduce anxiety-like behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MEM in lab experiments is its high solubility in water, which makes it easy to administer to cells or animals. Additionally, MEM has been found to have low toxicity and is well tolerated in animals. However, one of the limitations of using MEM in lab experiments is its instability in acidic conditions. MEM can undergo hydrolysis in acidic conditions, which can affect its efficacy.
Zukünftige Richtungen
There are several future directions for the study of MEM. One potential direction is the development of MEM-based drugs for the treatment of cancer and inflammation. Another potential direction is the study of MEM in combination with other drugs to enhance its therapeutic effects. Additionally, the study of MEM in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease could provide insights into its neuroprotective properties.
Wissenschaftliche Forschungsanwendungen
MEM has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. MEM has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. MEM has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, MEM has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-13-3-2-4-14(11-13)12-20(17,18)15-5-6-16-7-9-19-10-8-16/h2-4,11,15H,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXVTPYFWVDNNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-({[3-(dimethylamino)propyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4644632.png)
![3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid](/img/structure/B4644643.png)
![3,4-dimethylphenyl 3-[(dimethylamino)sulfonyl]benzoate](/img/structure/B4644650.png)


![1-{2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4644687.png)
![N-[2-(methylthio)phenyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4644692.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4644697.png)
![3-({[4-(trifluoromethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4644703.png)
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4644709.png)
![5-{3,5-dichloro-2-[2-(4-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4644720.png)


![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4644745.png)